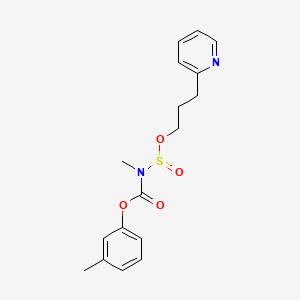
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a carbamate group, a pyridine ring, and a sulfinyl group, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenyl isocyanate with N-methyl-N-(3-pyridin-2-ylpropoxy)sulfinamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
科学研究应用
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3-methylphenyl) N-methylcarbamate: Lacks the pyridine and sulfinyl groups, making it less complex.
N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate: Lacks the 3-methylphenyl group, altering its chemical properties.
Uniqueness
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and sulfinyl group, in particular, enhances its reactivity and potential for diverse applications.
属性
CAS 编号 |
84603-45-2 |
|---|---|
分子式 |
C17H20N2O4S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C17H20N2O4S/c1-14-7-5-10-16(13-14)23-17(20)19(2)24(21)22-12-6-9-15-8-3-4-11-18-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
InChI 键 |
OWVJHRXNPAVEIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















